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Compound of Interest

2',6'-Dihydroxy-3'-
Compound Name:

methylacetophenone
CAS No.: 29183-78-6
Cat. No.: B15075788

Get Quote

Executive Summary

2',6'-Dihydroxy-3'-methylacetophenone (CAS: Analogous to 10139-84-1 isomers) is a
specialized aromatic ketone characterized by a crowded substitution pattern that imparts
unique electronic and chelating properties. Unlike its more common isomer, 2',4'-dihydroxy-3'-
methylacetophenone, this compound features a resorcinol core where the acetyl group is
flanked by two hydroxyl groups, one of which is further sterically influenced by an adjacent
methyl group.

This configuration creates a dual-channel for intramolecular hydrogen bonding and metal
chelation, making it a critical intermediate in the synthesis of bioactive flavonoids, chromones,
and potential pharmaceutical agents targeting oxidative stress pathways. This guide details its
physicochemical profile, synthetic logic, and spectroscopic signatures.

Molecular Architecture & Identification
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The molecule consists of a benzene ring substituted with an acetyl group, two hydroxyl groups
at the ortho positions (2' and 6'), and a methyl group at the 3' position.

Identifier Details

IUPAC Name 1-(2,6-Dihydroxy-3-methylphenyl)ethan-1-one

3'-Methyl-2',6'-dihydroxyacetophenone; 2-
Common Synonyms )
Acetyl-4-methylresorcinol

Molecular Formula CoH1003
Molecular Weight 166.17 g/mol
SMILES CC(=0)C1=C(0O)C(C)=CC=C10

Distinct from 2',4'-dihydroxy-3'-
S methylacetophenone (found in Eucalyptus) and
Isomeric Distinction
2',6'-dihydroxy-4'-methylacetophenone

(common Friedel-Crafts product).

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational
predictions for this specific isomer. The presence of the 3'-methyl group enhances lipophilicity
compared to the parent 2',6'-dihydroxyacetophenone.
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Property

Value / Range

Mechanistic Insight

Physical State

Crystalline Solid

Pale yellow to orange needles
due to extended conjugation

and chelation.

High lattice energy driven by

intermolecular stacking;

Melting Point 152 — 156 °C comparable to 2',6'-
dihydroxyacetophenone
(154°C).
High BP due to molecular
weight and polar interactions,
Boiling Point ~290 °C (Predicted)

though reduced by internal H-
bonding.

Solubility (Water)

Low (<1 mg/mL)

The intramolecular H-bond
"hides" the polar OH groups,

reducing water solubility.

Solubility (Organic)

High

Soluble in DMSO, ethanol,

ethyl acetate, and chloroform.

pKa (Acidic)

8.2+0.2

The 2'-OH and 6'-OH protons
are less acidic than phenol
(pKa 10) due to the electron-
withdrawing acetyl, but
stabilized by H-bonding.

LogP

21-23

The 3'-methyl group adds ~0.5
log units of lipophilicity vs. the

non-methylated parent.

Synthetic Methodology & Isolation

Synthesizing 2',6'-dihydroxy-3'-methylacetophenone presents a regiochemical challenge.

Standard Friedel-Crafts acetylation of 4-methylresorcinol typically targets the less hindered C6

position, yielding the 4'-methyl isomer. Accessing the 3'-methyl isomer requires directing the

acetyl group between the hydroxyls (C2 of the starting material).
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Protocol: Hoesch Reaction (High Specificity)

This method utilizes the steric bulk of the intermediate ketimine to favor the thermodynamically
stable chelated product.

Reagents: 4-Methylresorcinol, Acetonitrile, ZnClz (Lewis Acid), HCI (gas).

» Preparation: Dissolve 4-methylresorcinol in anhydrous ether. Add equimolar acetonitrile and
ZnCla.

» Saturation: Cool to 0°C and saturate with dry HCI gas for 4 hours. The bulky zinc complex
favors attack at the C2 position (between OH groups) due to the "chelation control”
mechanism.

o Hydrolysis: The resulting ketimine hydrochloride precipitates. Filter and boil in water for 1
hour to hydrolyze the imine to the ketone.

 Purification: Recrystallize from dilute ethanol.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselectivity challenge and the Hoesch pathway.

Hoesch Reaction Ketimine Hydrochloride T - 2,6"Dihydroxy-3-methylacetophenone
(C2 Attack) (Chelated Zn Complex) (Target)

Standard Friedel-Crafts
~_ (CG At[ack) 2',4"-Dihydroxy-5'-methylacetophenone

S~ _______»|  (Common Isomer)

4-Methylresorcinol Acetonitrile + ZnCl2
(1,3-Dihydroxy-4-methylbenzene) + HCI (gas)

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the Hoesch reaction specificity required to install the
acetyl group at the hindered 2-position of 4-methylresorcinol.

Spectroscopic Characterization
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Identification relies on detecting the "chelated" hydroxyl proton and the specific coupling pattern
of the aromatic ring.

Nuclear Magnetic Resonance (NMR)
e 1HNMR (DMSO-ds, 400 MH2):

o 012.5-13.0 ppm (s, 1H): Chelate-bonded OH (at C2' or C6'). The extreme downfield shift
confirms the intramolecular hydrogen bond to the carbonyl oxygen.

o 0 9.5-10.0 ppm (s, 1H): Second OH (less strongly chelated or free, depending on solvent
exchange).

o & 7.2 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C4".

o 0 6.4 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5'. (Note: The AB doublet system
confirms the protons are adjacent, consistent with the 3'-methyl substitution).

o 0 2.65 ppm (s, 3H): Acetyl methyl group.

[¢]

0 2.15 ppm (s, 3H): Aromatic methyl group (at C3").

Infrared Spectroscopy (IR)

e v(O-H): Broad band ~3000—-3300 cm~1 (chelated).
e V(C=0): 1620-1635 cm~1.

o Analysis: A typical acetophenone C=0 appears at ~1680 cm~*. The shift to lower
wavenumbers (red shift) is diagnostic of strong intramolecular hydrogen bonding (C=0 -
H-O), which weakens the carbonyl double bond character.

Stability & Reactivity: The Chelation Effect

The 2',6'-dihydroxy motif creates a "pincer" effect for metal ions. This makes the compound a
potent bidentate ligand.

Mechanism of Action
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e Proton Transfer: The phenolic proton is easily displaced by divalent metal ions (Cu?*, Zn2*).

o Complexation: The metal coordinates with the carbonyl oxygen and the deprotonated
phenoxide oxygen, forming a stable 6-membered ring.

o Application: This property is exploited in analytical chemistry for metal detection and in
pharmacology to scavenge redox-active metals (antioxidant activity).

2',6‘-Dihydroxy-3'-methylaceto@

Deprotonation (-H*)

Coordination

Metal-Ligand Complex
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Stability Factors - .

Resonance Stabilization 6-Membered Chelate Ring
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Figure 2: Chelation mechanism showing the formation of stable complexes with divalent metal

ions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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